molecular formula C23H23N3O3S B607525 Foliglurax dihydrochloride CAS No. 1883329-51-8

Foliglurax dihydrochloride

Número de catálogo B607525
Número CAS: 1883329-51-8
Peso molecular: 421.52
Clave InChI: ZTEDNASHAWNBKQ-PLRJNAJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Foliglurax (also known by developmental code names PXT-002331 and DT2331) is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) . It is currently being developed by Prexton Therapeutics for the treatment of Parkinson’s disease . Although it reached phase II clinical trials, it failed to sufficiently distinguish itself from placebo in terms of study endpoints, despite showing safety and some signs of clinical improvement .


Molecular Structure Analysis

Foliglurax has the following molecular formula: C23H23N3O3S . Its chemical structure consists of a chromenylidene core linked to a morpholine ring via a propyl chain. The compound’s tautomeric form is depicted below: !Foliglurax Molecular Structure

Aplicaciones Científicas De Investigación

Parkinson's Disease Treatment

Foliglurax dihydrochloride, as a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), shows promise in the treatment of Parkinson’s disease, specifically for patients experiencing 'OFF periods' during their regular dopamine receptor agonist therapy. It represents a novel, non-dopaminergic approach to managing these symptoms (Bespalov et al., 2020). The acquisition of Prexton Therapeutics by Lundbeck, centered around foliglurax, highlights its potential in addressing the side effects of current Parkinson’s treatments (Jarvis, 2018).

Central Nervous System Disorders

Foliglurax's role as a mGluR4 positive allosteric modulator (PAM) extends its potential applications to various disorders of the central nervous system (CNS), including neuroinflammation and metabolic diseases like diabetes. Its optimal bioavailability and brain distribution make it a promising candidate for further exploration in CNS and non-CNS diseases (Volpi et al., 2018).

Challenges in Drug Development

Foliglurax serves as a case study to understand the challenges faced in the development of drugs acting through novel mechanisms. The discontinuation of its development by Lundbeck, following failure to meet endpoints in a Phase 2 study, underscores the complexities involved in bringing innovative treatments to market, particularly those with long-term scientific investments and high expectations for commercial success (Bespalov et al., 2020).

Direcciones Futuras

: Wikipedia - Foliglurax : Charvin D, Pomel V, Ortiz M, Frauli M, Scheffler S, Steinberg E, et al. (October 2017). “Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4”. Journal of Medicinal Chemistry. 60 (20): 8515–8537. doi:10.1021/acs.jmedchem.7b00991. PMID 28902994. : Rascol O, Medori R, Baayen C, Such P, Meulien D (February 2022). “A Randomized, Double-Blind, Controlled Phase II Study of Foliglurax in Parkinson’s Disease”. Movement Disorders. 37 (5): 1088–1093. doi:10.1002/mds.28970. PMC 9303267. PMID 35218231.

Propiedades

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFSBHGWAUQIN-DUOAXNJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Foliglurax dihydrochloride

CAS RN

1883329-51-8
Record name Foliglurax dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOLIGLURAX DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foliglurax dihydrochloride
Reactant of Route 2
Reactant of Route 2
Foliglurax dihydrochloride
Reactant of Route 3
Foliglurax dihydrochloride
Reactant of Route 4
Reactant of Route 4
Foliglurax dihydrochloride
Reactant of Route 5
Foliglurax dihydrochloride
Reactant of Route 6
Reactant of Route 6
Foliglurax dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.